2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a unique structure characterized by a pyrazolo[3,4-b]pyridine core with an acetic acid moiety, which contributes to its potential biological activity and chemical stability. The compound is of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology due to its diverse biological properties and applications in drug development.
This compound can be classified under the category of heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are known for their ability to participate in various chemical reactions and exhibit a range of biological activities. The compound can be sourced from various chemical databases and literature that focus on synthetic methods and biological evaluations of pyrazolo derivatives .
The synthesis of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of microwave irradiation has been noted to enhance reaction rates and reduce by-products.
The molecular structure of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can be represented as follows:
The structure features a pyrazolo[3,4-b]pyridine ring fused with an acetic acid group at one end .
The compound's structural data can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and electronic properties.
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are often facilitated under acidic or basic conditions depending on the desired product. Reaction yields and selectivity can vary based on substituents present on the pyrazole ring.
The mechanism of action for 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid involves its interaction with biological targets such as enzymes or receptors. Specific studies have indicated that derivatives of pyrazolo[3,4-b]pyridines may act as:
Data from biological assays suggest that these compounds may influence signaling pathways related to inflammation or cancer .
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide additional insights into thermal stability .
2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid has significant potential applications in:
The pyrazolo[3,4-b]pyridine scaffold emerged in medicinal chemistry following Ortoleva's 1908 synthesis of the first monosubstituted derivative. This heterocyclic system gained significant attention due to its structural resemblance to purine bases, with Bulow expanding synthetic methodologies in 1911 through condensations of aminopyrazoles with 1,3-diketones. Contemporary drug discovery efforts have exploited this scaffold extensively, evidenced by >300,000 reported 1H-pyrazolo[3,4-b]pyridines documented across >5,500 scientific references (including 2,400 patents) as of 2022 [2]. The escalation in research is particularly pronounced in oncology, where derivatives progressed from early kinase inhibition concepts to clinical candidates. Notable developments include the rational design of CDK2 inhibitors featuring pyrazolo[3,4-b]pyridine cores that demonstrated low nanomolar cytotoxicity against breast (MCF-7), colorectal (HCT-116), and hepatocellular (HepG-2) carcinoma cell lines [1]. The structural evolution has been characterized by strategic substitutions at N1, C3, C4, C5, and C6 positions to optimize target affinity and pharmacokinetic properties [2] [6].
Table 1: Historical Development Milestones of Pyrazolo[3,4-b]pyridines
Year | Development | Significance |
---|---|---|
1908 | First monosubstituted derivative synthesized (Ortoleva) | Initial chemical exploration |
1911 | Bulow's synthesis using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones | Established versatile synthetic route |
2012-2022 | >1,400 patents filed | Surge in pharmaceutical applications |
2022 | >300,000 compounds documented | Validation as privileged scaffold in drug discovery [2] |
2022 | CDK2 inhibitors with IC₅₀ = 0.057–0.184 μM reported | Demonstrated therapeutic potential in oncology [1] |
2022 | 14 derivatives in experimental/investigational phases | Clinical translation advancement [2] |
The pyrazolo[3,4-b]pyridine system serves as a bioisostere of the purine ring, mirroring the hydrogen-bonding topology and electronic distribution of adenine. This mimicry enables competitive binding at ATP-binding sites of kinases, validated through molecular docking studies demonstrating conserved hydrogen bonding with Leu83 in CDK2—a critical interaction for inhibitory activity [1] [6]. The planar bicyclic framework permits similar π-stacking interactions as purines while allowing strategic substitutions inaccessible to natural nucleotides. SAR studies reveal that:
The acetic acid moiety at N1 in 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid introduces hydrogen-bonding versatility and potential for salt formation, improving physicochemical properties critical for drug-likeness. This derivative specifically exploits the scaffold's capacity to position the carboxylic acid group for interactions with polar residues adjacent to ATP-binding clefts [3] [4].
Table 2: Bioisosteric Relationship Between Purines and Pyrazolo[3,4-b]pyridines
Structural Feature | Purine (Adenine) | Pyrazolo[3,4-b]pyridine | Biological Implication |
---|---|---|---|
Hydrogen Bond Acceptor (N1) | Position 1 (Imidazole) | Position 1 (Pyrazole) | Mimics adenine's N1 interaction with kinase residues |
Hydrogen Bond Donor (N–H) | Position 6 (Pyrimidine) | Position 2 (Pyrazole) | Conserved H-bond with Leu83 in CDK2 [1] |
π-Cloud Surface Area | 70 Ų | 68 Ų | Comparable stacking interactions with hydrophobic pockets |
Common Substitution Sites | C2, C6, N9 | C3, C5, N1 | Enables targeted modifications to enhance affinity/ADMET |
Electronegativity (Avg) | χ = 3.0 | χ = 3.1 | Similar electronic environment for ligand recognition |
Tautomeric equilibrium fundamentally influences the recognition properties of pyrazolo[3,4-b]pyridines. Computational analyses (AM1, DFT) confirm the overwhelming preference (>90% abundance) for the 1H-tautomer over the 2H-form due to:
Spectroscopic evidence from osmium complexes demonstrates metal coordination stabilizes rare tautomers—the 7b-form of methoxymethyl-substituted derivatives dominates when bound to [Os(η⁶-p-cymene)]²⁺ fragments [6]. This tautomer-selective stabilization has profound implications for drug design, as confirmed by:
Table 3: Spectroscopic Signatures of Pyrazolo[3,4-b]pyridine Tautomers
Characterization Method | 1H-Tautomer Signature | 2H-Tautomer Signature | Experimental Reference |
---|---|---|---|
¹H-NMR (DMSO-d6) | H4 singlet δ 8.54–8.55 ppm; NH not observed | H4 doublet δ 7.8–8.0 ppm; NH δ 11.5–12.5 ppm | 5-Bromo-3-methyl derivative [6] |
¹³C-NMR | C3a ≈ 150 ppm; C7a ≈ 140 ppm | C3a ≈ 145 ppm; C7a ≈ 135 ppm | Os-complexes [6] |
IR (KBr) | No N–H stretch >3100 cm⁻¹ | Broad N–H stretch 3150–3200 cm⁻¹ | Triazolomercapto derivatives [1] |
UV-Vis (MeOH) | λmax 275 nm (ε 9500) | λmax 290 nm (ε 6800) | Ru/Os complexes [6] |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: